molecular formula C23H24N2O4 B2517582 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 898432-65-0

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2517582
CAS No.: 898432-65-0
M. Wt: 392.455
InChI Key: ALKNGKXNZJFMQU-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates several privileged pharmacophores, including an indoline and a furan ring, which are structural motifs commonly found in biologically active compounds . The strategic combination of these subunits is aligned with modern molecular hybridization strategies, which aim to create new chemical entities with enhanced or multi-target therapeutic potential by merging distinct pharmacophoric elements . The indole and indoline scaffolds are recognized as versatile frameworks in anticancer research . These structures are present in a wide array of investigational agents that function through various mechanisms, such as the inhibition of tubulin polymerization or modulation of kinase activity . Similarly, the furan heterocycle is a significant moiety in medicinal chemistry, known to contribute to a molecule's binding affinity and pharmacokinetic profile by engaging in hydrogen bonding and other interactions with biological targets . The 2,4-dimethoxybenzamide group further adds to the molecular complexity and can influence the compound's physicochemical properties. As a research chemical, this compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this molecule as a key intermediate in synthetic pathways or as a candidate for in vitro biological screening against various disease targets. Its structure makes it a subject of interest for investigating new anticancer, antimicrobial, or other pharmacologically relevant activities. All necessary handling and safety precautions should be observed in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-27-17-9-10-18(22(14-17)28-2)23(26)24-15-20(21-8-5-13-29-21)25-12-11-16-6-3-4-7-19(16)25/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKNGKXNZJFMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline moiety: Starting from an appropriate indole derivative, the indoline ring can be formed through reduction or other cyclization reactions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

    Formation of the benzamide structure: The final step involves the formation of the benzamide by reacting the intermediate with 2,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and indoline rings can be oxidized under appropriate conditions, potentially leading to ring-opened or other oxidized products.

    Reduction: The compound can be reduced, particularly at the amide bond or the aromatic rings, under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Halogenation reagents (e.g., NBS for bromination) or nucleophiles (e.g., Grignard reagents) for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to fully saturated or partially reduced products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, which can be explored through in vitro and in vivo studies.

    Medicine: Investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their function through binding interactions. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Core Structural Differences

a. Heterocyclic Modifications

  • N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide (CAS 898458-15-6) : Replaces the 2,4-dimethoxy groups with a nitro substituent. The nitro group’s electron-withdrawing nature may alter electronic distribution and binding affinity compared to the methoxy’s electron-donating effects .
  • Thiazole Derivatives (): Compounds like 3b and 3c incorporate thiazole rings instead of indoline.
  • Coumarin-Acrylamide Hybrid () : Integrates a coumarin system, which introduces conjugated π-electrons and oxygen-rich regions. This structural complexity may improve fluorescence properties or modulate pharmacokinetics compared to the simpler benzamide backbone .

b. Substituent Variations

  • Dimethylamino Analog (CAS 899978-92-8): Features a dimethylamino group instead of indolin-1-yl. The tertiary amine could enhance solubility in aqueous media and alter basicity, affecting cellular uptake .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound Not Reported Not Reported 2,4-Dimethoxy, Indoline
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide Not Reported Not Reported 4-Nitro, Indoline
(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide ~500 (estimated) 219–221 Coumarin, Hydrazinyl
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide 318.4 Not Reported Dimethylamino
Thiazole Derivatives (3b, 3c, 4a) 450–550 197–224 Thiazole, Bromophenyl

Key Observations :

  • The coumarin hybrid () exhibits a higher melting point (~219–221°C) compared to thiazole derivatives (197–224°C), likely due to extended conjugation and hydrogen-bonding capacity .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4-dimethoxybenzamide is a synthetic compound that combines furan and indoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, an indoline structure, and a dimethoxybenzamide group. Its molecular formula is C17H20N2O3C_{17}H_{20}N_2O_3, with a molecular weight of approximately 300.36 g/mol. The structural uniqueness of this compound contributes to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Activity : The furan and indoline moieties may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Research has indicated that compounds with furan and indoline structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : Compounds may cause cell cycle arrest at different phases, preventing cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. The compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent for infectious diseases.

In Vitro Studies

A study conducted on similar furan-indole derivatives demonstrated potent activity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating effective inhibition at low concentrations .

CompoundCell LineIC50 (µM)
Furan-Indole DerivativeMCF-75.6
This compoundMCF-7TBD

Enzyme Inhibition Studies

Another study highlighted the enzyme inhibitory effects of related compounds on tyrosinase activity, which is crucial for melanin synthesis. The results indicated that modifications in the chemical structure significantly influenced the inhibitory potency .

CompoundEnzyme TargetIC50 (µM)
Furan-Chalcone DerivativeTyrosinase0.0433
This compoundTBDTBD

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